3-(4-fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one 3-(4-fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15325242
InChI: InChI=1S/C24H14F4N2OS2/c25-17-10-8-15(9-11-17)20-21-29(13-14-4-3-5-16(12-14)24(26,27)28)22(31)18-6-1-2-7-19(18)30(21)23(32)33-20/h1-12H,13H2
SMILES:
Molecular Formula: C24H14F4N2OS2
Molecular Weight: 486.5 g/mol

3-(4-fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one

CAS No.:

Cat. No.: VC15325242

Molecular Formula: C24H14F4N2OS2

Molecular Weight: 486.5 g/mol

* For research use only. Not for human or veterinary use.

3-(4-fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one -

Specification

Molecular Formula C24H14F4N2OS2
Molecular Weight 486.5 g/mol
IUPAC Name 3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,4-a]quinazolin-5-one
Standard InChI InChI=1S/C24H14F4N2OS2/c25-17-10-8-15(9-11-17)20-21-29(13-14-4-3-5-16(12-14)24(26,27)28)22(31)18-6-1-2-7-19(18)30(21)23(32)33-20/h1-12H,13H2
Standard InChI Key SXQUNFXMHIXFDM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC=C(C=C4)F)CC5=CC(=CC=C5)C(F)(F)F

Introduction

3-(4-Fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl] thiazolo[3,4-a]quinazolin-5(4H)-one is a complex organic compound characterized by its unique structural features. It contains a thiazoloquinazolinone core, which is known for its diverse biological activities. The presence of a 4-fluorophenyl group and a trifluoromethylbenzyl moiety enhances its chemical properties, making it an interesting subject for research in medicinal chemistry.

Synthesis and Chemical Reactivity

The synthesis of this compound can be accomplished through several methods, typically involving reactions typical for thiazole and quinazoline derivatives. These methods often involve condensation reactions and cyclization steps to form the thiazoloquinazolinone core.

Chemical Reactivity

  • Reactions Involving Thiazole and Quinazoline Rings: These compounds can undergo various reactions such as nucleophilic substitution, electrophilic addition, and cyclization reactions.

  • Role of Fluorinated Groups: The presence of fluorinated groups can enhance the compound's stability and reactivity by influencing the electronic properties of the molecule.

Biological Activities and Potential Applications

Compounds containing thiazoloquinazolinone structures have been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and antitumor properties. The unique combination of fluorinated aromatic systems with thiazole and quinazoline frameworks in 3-(4-fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl] thiazolo[3,4-a]quinazolin-5(4H)-one potentially enhances its biological activity compared to simpler analogs.

CompoundStructure FeaturesBiological Activity
2-(2-chlorophenyl)-1H-thiazolo[3,2-a]quinazolin-5-oneContains thiazole and quinazoline ringsAnticancer
5-(trifluoromethyl)-2-methylthiazoleThiazole with trifluoromethyl groupAntimicrobial
7-fluoroquinazoline derivativesFluoro-substituted quinazolineAntitumor

Interaction Studies and Future Directions

Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as molecular docking and spectroscopy can provide insights into its binding affinity and specificity. Further modifications aimed at improving efficacy and selectivity in therapeutic applications are potential areas of research.

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